Product packaging for 2-Methyldibenzo[F,H]quinoxaline(Cat. No.:CAS No. 536753-86-3)

2-Methyldibenzo[F,H]quinoxaline

Cat. No.: B1321052
CAS No.: 536753-86-3
M. Wt: 244.29 g/mol
InChI Key: DCPGBPKLXYETTA-UHFFFAOYSA-N
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Description

2-Methyldibenzo[f,h]quinoxaline (CAS 536753-86-3) is an aromatic heterocyclic compound with the molecular formula C 17 H 12 N 2 and a molecular weight of 244.29-244.30 g/mol [ ][ ]. This high-purity compound is supplied as a white to orange to green powder or crystal with a melting point of 128°C to 132°C [ ]. It is recommended to be stored sealed in a dry, cool, and dark place at room temperature [ ][ ]. As a derivative of the quinoxaline scaffold, this compound is of significant interest in fundamental research. Quinoxaline, formed by the fusion of a benzene ring and a pyrazine ring, is a privileged structure in medicinal and materials chemistry due to its tunable electronic properties and bioisosteric relationship to quinoline and naphthalene [ ][ ]. Researchers explore quinoxaline derivatives for a wide spectrum of applications, including the development of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic materials, where their electron-accepting capabilities and conjugated systems are highly valuable [ ][ ]. In the life sciences, the quinoxaline core is a key scaffold in drug discovery [ ]. While the specific biological profile of this compound is not fully elucidated, various functionalized quinoxaline derivatives have demonstrated a wide range of biological activities in research settings, such as antiviral, anticancer, antimicrobial, and anti-inflammatory properties [ ][ ][ ]. Some derivatives have also been investigated for their protective effects against drug-induced ototoxicity (hearing loss) [ ]. This compound serves as a versatile building block for synthesizing more complex molecules and for studying structure-activity relationships (SAR) in these fields. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2 B1321052 2-Methyldibenzo[F,H]quinoxaline CAS No. 536753-86-3

Properties

IUPAC Name

3-methylphenanthro[9,10-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPGBPKLXYETTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609478
Record name 2-Methyldibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536753-86-3
Record name 2-Methyldibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Functionalization Strategies of 2 Methyldibenzo F,h Quinoxaline

Direct Synthesis Approaches for 2-Methyldibenzo[f,h]quinoxaline

The most prevalent and classic method for synthesizing the quinoxaline (B1680401) core, and by extension this compound, is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This versatile approach is widely applicable for the formation of quinoxalines and their derivatives with various substituents. sapub.orgnih.govchim.it

For the specific synthesis of this compound, the logical precursors would be 9,10-phenanthrenediamine and a methyl-substituted α-dicarbonyl compound, such as methylglyoxal (B44143) (pyruvaldehyde). The reaction involves the condensation of the diamine with the dicarbonyl compound, leading to the formation of the pyrazine (B50134) ring fused to the phenanthrene (B1679779) backbone.

While the traditional method often requires elevated temperatures and acidic or basic catalysts, modern advancements have introduced milder and more efficient protocols. nih.gov These can include the use of various catalysts to improve reaction rates and yields, as well as more environmentally benign reaction conditions, such as performing the condensation at room temperature or using water as a solvent. chim.itnih.gov

General Reaction Scheme:

Generated code

Table 1: Key Features of Direct Synthesis Approaches

MethodDescriptionAdvantagesDisadvantages
Classic Condensation Reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, often with heat and a catalyst. sapub.orgnih.govWell-established, versatile, and applicable to a wide range of substrates.May require harsh reaction conditions (high temperature, strong acids/bases). nih.gov
Catalytic Condensation Employs various catalysts (e.g., metal-based, organocatalysts) to facilitate the reaction under milder conditions. nih.govorganic-chemistry.orgHigher yields, shorter reaction times, and often milder conditions. nih.govCatalyst cost and potential for product contamination.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the condensation reaction. tsijournals.comRapid heating, significantly reduced reaction times, and often improved yields. tsijournals.comRequires specialized microwave equipment.
Green Chemistry Approaches Focuses on using environmentally friendly solvents (e.g., water, ethanol) and catalysts, often at room temperature. nih.govnih.govReduced environmental impact and safer reaction conditions. nih.govMay have limitations in substrate scope or require longer reaction times in some cases.

Advanced Functionalization and Derivatization Techniques

Once the this compound core is synthesized, its properties can be further tuned through various functionalization and derivatization strategies. These modifications are crucial for tailoring the molecule for specific applications.

Electrochemical C–H Arylation Protocols

A significant advancement in the functionalization of quinoxalines is the development of electrochemical C–H arylation. This method allows for the direct introduction of aryl groups onto the quinoxaline scaffold without the need for pre-functionalized starting materials.

Recent research has demonstrated an efficient electrochemical C–H arylation of this compound using aryltriazenes as the arylating agent. This process is facilitated by a bifunctional ionic liquid that acts as both a promoter and an electrolyte. The reaction proceeds under mild, metal-free, and oxidant-free conditions, offering a green and efficient route to arylated derivatives. This protocol exhibits good functional group tolerance and can be scaled up for practical synthesis in both batch and continuous-flow processes.

Table 2: Electrochemical C–H Arylation of this compound

ParameterDetails
Reaction Type Electrochemical C–H Arylation
Arylating Agent Aryltriazenes
Key Promoter Bifunctional Ionic Liquid
Conditions Mild, Metal-free, Oxidant-free
Advantages High efficiency, good functional group tolerance, scalability

Strategies for Ligand Modification and Substitution

The nitrogen atoms in the pyrazine ring of this compound make it an excellent bidentate ligand for coordinating with metal ions. This property is particularly valuable in the development of functional metal complexes for applications such as organic light-emitting diodes (OLEDs). For instance, an iridium(III) complex incorporating this compound as a ligand, specifically Ir(MDQ)2(acac) (where MDQ is this compound), has been utilized as an orange-red emitting material. isca.me

Further modification of the this compound ligand can be achieved through substitution reactions. While direct nucleophilic substitution on the core can be challenging, strategies have been developed for other quinoxaline systems that could be applicable. One such approach involves the introduction of a leaving group at a specific position, which can then be displaced by a variety of nucleophiles. For example, a sulfonyloxy group can be introduced and subsequently replaced by carbon-based nucleophiles via cross-coupling reactions.

Another potential avenue for modification is nucleophilic substitution on mono-substituted quinoxalines. Research has shown that treating 2-substituted quinoxalines with organolithium reagents can lead to the introduction of a substituent at the 3-position. This strategy could potentially be adapted to introduce further diversity onto the this compound scaffold.

Coordination Chemistry and Metal Complexation of 2 Methyldibenzo F,h Quinoxaline

Synthesis and Structural Elucidation of Iridium(III) Complexes (e.g., Ir(MDQ)₂(acac))

A prominent example of a complex derived from this ligand is Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly abbreviated as Ir(MDQ)₂(acac). ossila.comsigmaaldrich.com This complex is recognized as an effective orange-red phosphorescent emitter in OLEDs, with a maximum emission wavelength typically observed between 600 and 614 nm. ossila.comsamaterials.com The core structure involves an iridium metal center coordinated by two this compound ligands and one acetylacetonate (B107027) ancillary ligand. ossila.comresearchgate.net

The synthesis of the this compound ligand itself falls under the broader category of quinoxaline (B1680401) derivative synthesis. Generally, quinoxalines are formed through the condensation reaction of an aromatic o-diamine with an α-dicarbonyl compound. nih.gov

The subsequent metal coordination to form iridium(III) complexes follows a well-established protocol. A common route involves the "Nonoyama reaction," where Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) is first reacted with the cyclometalating ligand, in this case, this compound. mdpi.com This step typically occurs in a solvent mixture like 2-ethoxyethanol (B86334) and water and results in the formation of a chloride-bridged iridium dimer, [Ir(MDQ)₂Cl]₂.

Following the formation of the dimer, the ancillary ligand, such as acetylacetone (B45752) (acacH), is introduced. The reaction is often carried out in the presence of a weak base, like sodium carbonate, to facilitate the deprotonation of the ancillary ligand and its coordination to the iridium center, yielding the final monomeric complex, Ir(MDQ)₂(acac). mdpi.com

After synthesis, the crude product requires purification to achieve the high purity necessary for electronic applications. Common techniques employed for the purification of these iridium complexes include:

Column Chromatography : This is a standard method for separating the desired complex from byproducts and unreacted starting materials. mdpi.com

Recrystallization : The product can be dissolved in a hot solvent, such as ethanol, and allowed to cool slowly, leading to the formation of pure crystals. nih.gov

Precipitation : In some procedures, the final complex can be precipitated from the reaction mixture. For ionic complexes, this can be achieved by adding a salt with a suitable counter-ion, such as KPF₆. mdpi.com

Washing : The isolated solid may be washed with various solvents to remove residual impurities. nih.gov

Investigation of Coordination Modes and Geometries

The this compound ligand coordinates to the iridium(III) center in a cyclometalated, or orthometalated, fashion. ossila.comsamaterials.com This involves the formation of two types of bonds: a dative bond from one of the quinoxaline's nitrogen atoms to the iridium (Ir-N) and a covalent bond from a carbon atom on the fused benzene (B151609) ring system to the iridium (Ir-C). ossila.comsamaterials.com This C^N chelation is a hallmark of ligands used in highly efficient phosphorescent emitters.

X-ray diffraction studies on related iridium(III) complexes with quinoxaline-type ligands reveal a distorted octahedral geometry around the central iridium atom. nih.gov In a complex like Ir(MDQ)₂(acac), the two MDQ ligands and the bidentate acetylacetonate ligand satisfy the six coordination sites of the iridium. Typically, the coordinating nitrogen atoms of the two MDQ ligands are positioned trans to each other, while the orthometalated carbon atoms are located in cis positions. nih.gov

Role of Ancillary Ligands in Complex Properties

The ancillary ligand, while not the primary chromophore, plays a crucial role in fine-tuning the electronic and photophysical properties of the final complex. In Ir(MDQ)₂(acac), the acetylacetonate (acac) ligand completes the coordination sphere of the iridium ion.

The choice of ancillary ligand can significantly influence several key characteristics:

Emission Wavelength : By modifying the electronic properties of the ancillary ligand, the energy levels of the complex's frontier molecular orbitals (HOMO/LUMO) can be adjusted, leading to shifts in the emission color. nih.gov

Quantum Yield : The rigidity and electronic nature of the ancillary ligand can impact the rates of non-radiative decay processes. For instance, introducing bulky groups like methyl substituents on the ancillary ligand can help minimize intermolecular interactions in the solid state, which can enhance electroluminescence efficiencies. mdpi.com

Emission Lifetime : Strategic design of the ancillary ligand can be used to control the lifetime of the phosphorescent emission. Studies on other Ir(C^N)₂(acac) complexes have shown that modifying the acac ligand can introduce new energy transfer pathways, significantly altering emission lifetimes. nih.gov

Electrochemical Stability : The ancillary ligand also affects the redox potentials of the complex, which is a critical factor for the stability and performance of the material in an electronic device. nih.gov

Advanced Spectroscopic and Photophysical Investigations of 2 Methyldibenzo F,h Quinoxaline Derivatives

Excited State Dynamics and Relaxation Processes

Upon photoexcitation, derivatives of dibenzo[f,h]quinoxaline (B1580581) enter a complex series of excited state events. The initial absorption of a photon promotes the molecule to an excited singlet state (S1). From this state, several relaxation pathways are possible. In many related heterocyclic systems, the primary de-excitation step involves an internal charge transfer (ICT), which can be assisted by structural relaxations like the planarization of aromatic rings. rsc.org This process is exceptionally fast, often occurring on a picosecond timescale. rsc.org

Following the initial relaxation, the excited state population decays through competing radiative and non-radiative channels. These include fluorescence (emission from the S1 state), internal conversion (a non-radiative transition from S1 to the ground state), and intersystem crossing (ISC) to the triplet manifold (T1). boisestate.edu Transient absorption spectroscopy is a key technique for elucidating these dynamics, allowing for the direct observation of population growth in triplet states via ISC, a process that can occur on a timescale of 10-20 picoseconds in similar systems. nih.gov The ultimate fate of the excited state is determined by the relative rates of these competing processes.

Phosphorescence Mechanisms and Quantum Efficiencies

Phosphorescence, the radiative decay from the lowest triplet state (T1) to the ground state, is a critical photophysical process in many quinoxaline (B1680401) derivatives. The efficiency of phosphorescence is fundamentally linked to the efficiency of intersystem crossing (ISC), the spin-forbidden transition from the singlet (S1) to the triplet (T1) state. In some diazanaphthalenes like quinoxaline, ISC is a significant deactivation pathway for the excited singlet state. boisestate.edu

The quantum yield of triplet state formation can be dramatically influenced by molecular engineering, such as making specific structural modifications to the aromatic backbone. rsc.org This allows for the rational design of molecules where the triplet yield can approach unity, making them highly promising for applications that rely on triplet excitons. rsc.org The triplet states themselves are often long-lived, with lifetimes that can extend into the microsecond or even millisecond range, which is a characteristic feature of phosphorescent materials. nih.govnih.gov However, it is noteworthy that in certain molecular structures, ISC can be an inefficient or effectively absent process. rsc.org

Charge Transfer Phenomena within Complexes and Hybrid Systems

Dibenzo[f,h]quinoxaline derivatives are well-suited to participate in charge transfer (CT) phenomena, both within a single molecule (intramolecular) and between different molecules (intermolecular). Intramolecular charge transfer is a hallmark of "push-pull" systems, where the quinoxaline core might be functionalized with electron-donating and electron-withdrawing groups. The formation of an intramolecular charge-separated state upon excitation is often inferred from strong emission solvatochromism, where the emission wavelength shifts significantly with solvent polarity. acs.org

Intermolecular charge transfer occurs when these molecules form complexes with electron donor or acceptor species. nih.gov A prominent application of this is in bulk-heterojunction (BHJ) organic solar cells, where dibenzo[f,h]quinoxaline-based molecules have been blended with fullerene acceptors like rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM). acs.org In such systems, efficient charge transfer from the donor to the acceptor at the material interface is essential for device function. The degree of charge transfer in these complexes can be estimated using techniques such as analyzing bond-distance ratios in the acceptor molecule or through infrared spectroscopy. nih.gov

Photoluminescence Studies in Solution and Solid States

Photoluminescence (PL) is a defining characteristic of many dibenzo[f,h]quinoxaline derivatives, which often exhibit strong emission in the blue to green portion of the visible spectrum upon irradiation. acs.orgrsc.org The photoluminescence quantum yield (PLQY), a measure of emission efficiency, can be very high for these compounds. For instance, certain furo[2,3-b]quinoxaline-based scaffolds show PLQYs around 70%, which can be further improved to nearly 80% through the addition of bulky substituents that suppress non-radiative decay pathways. rsc.org

The photophysical behavior is often starkly different in the solid state compared to in solution. While some molecules suffer from aggregation-caused quenching in the solid state, others exhibit aggregation-induced emission enhancement. rsc.org For example, a 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative was found to have a PLQY of 9.2% in a dichloromethane (B109758) solution, but this value increased to 22.1% in the form of a solid powder. rsc.org

Time-resolved photoluminescence (TRPL) and transient absorption (TA) spectroscopy are powerful tools for investigating the complex sequence of events that follow photoexcitation. rsc.orgnih.gov These techniques provide a direct window into the lifetime of excited states and the kinetics of their decay processes. TRPL measurements can reveal fluorescence lifetimes and how they are affected by the molecular environment, such as solvent polarity. rsc.org For example, longer fluorescence lifetimes observed in polar solvents can indicate the stabilization of a charge transfer state. rsc.org TA spectroscopy can track the rise and decay of specific excited-state populations, such as the rapid formation of a charge transfer state or the slower population of a triplet state via intersystem crossing, providing precise timescales for these fundamental processes. rsc.orgnih.gov These studies are crucial for building a complete picture of the excited-state relaxation pathways. elsevierpure.com

The molecular environment exerts a profound influence on the emission properties of dibenzo[f,h]quinoxaline derivatives. In solution, a notable red shift in the fluorescence emission maxima with increasing solvent polarity is a common observation. acs.org This solvatochromism is a strong indicator of an excited state with significant charge-transfer character, as the more polar excited state is stabilized to a greater extent by polar solvent molecules. rsc.orgacs.org

In the solid state, intermolecular interactions and molecular packing become dominant factors. Aggregation of molecules can lead to the formation of new, often red-shifted, emission bands or can cause a significant decrease in the photoluminescence quantum yield. rsc.org However, this can be mitigated through molecular design. Introducing sterically bulky substituents, such as isopropylphenyl groups, can effectively suppress molecular aggregation and help maintain high fluorescence efficiency in the solid state. rsc.org

Analysis of Absorption Spectra in Optoelectronic Contexts

The electronic absorption spectrum, typically measured using UV-vis spectroscopy, provides fundamental insights into the electronic structure of dibenzo[f,h]quinoxaline derivatives and is essential for evaluating their potential in optoelectronic devices. nih.gov The absorption bands correspond to electronic transitions between molecular orbitals. The onset of the lowest energy absorption band is particularly important as it can be used to estimate the optical energy gap (Egopt), which corresponds to the HOMO-LUMO gap. nih.gov

This optical gap is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In many studies, the HOMO and LUMO energy levels are determined by combining optical data from UV-vis spectra with electrochemical data from techniques like cyclic voltammetry (CV). nih.gov This comprehensive energy level diagram is indispensable for designing devices with efficient charge injection, transport, and recombination properties.

Data Tables

Photophysical Properties of Selected Dibenzoquinoxaline Derivatives

Compound ClassStateEmission Max (λem)Photoluminescence Quantum Yield (PLQY)Citation
dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ)-445 nm~70% rsc.org
dP-diBFQ--79.1% rsc.org
Furo[2′,3′:5,6]pyrazino[2,3-f] rsc.orgacs.orgphenanthroline (FPPhen)-424 nm~70% rsc.org
2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative (3a)CH₂Cl₂ Solution-9.2% rsc.org
2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative (3a)Solid Powder-22.1% rsc.org

Computational Chemistry and Theoretical Studies on 2 Methyldibenzo F,h Quinoxaline Systems

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a primary quantum-chemical method for investigating the electronic structures of quinoxaline-based systems. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the geometries, electronic properties, and spectroscopic characteristics of these relatively large molecules. researchgate.netresearchgate.net DFT calculations are instrumental in optimizing molecular geometries and predicting a range of properties that are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy levels of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental in determining a molecule's electronic properties, such as its excitation energy, chemical reactivity, and charge transport characteristics. researchgate.netscirp.org For large systems where canonical molecular orbitals can be delocalized, the concept of Frontier Molecular Orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

In quinoxaline (B1680401) derivatives, the HOMO is typically distributed across the electron-rich parts of the molecule, while the LUMO is often localized on the electron-deficient quinoxaline moiety. researchgate.net The energy of these orbitals can be precisely tuned by chemical modification. DFT calculations on halogenated dibenzo[f,h]quinoxaline (B1580581) derivatives showed that the introduction of different halogens affects the energy levels, which is crucial for optimizing their function in electronic devices. nih.gov For example, the HOMO and LUMO levels determine the efficiency of charge injection and transport in OLEDs and the open-circuit voltage in organic solar cells. researchgate.net A smaller HOMO-LUMO energy gap generally implies a higher reactivity and easier electronic excitation. pmf.unsa.ba

The table below presents representative theoretical data for various quinoxaline derivatives, illustrating how structural modifications influence their frontier orbital energies.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Quinoxaline-6.646-1.8164.83 scirp.org
N-phenylindolo[2,3-b]quinoxaline (1)-6.11-1.254.86 researchgate.net
N-phenylindolo[2,3-b]quinoxaline (2)-6.47-1.644.83 researchgate.net
H-QTP-4F (dibenzo[f,h]quinoxaline deriv.)-5.99-3.832.16 nih.gov
F-QTP-4F (dibenzo[f,h]quinoxaline deriv.)-6.04-3.852.19 nih.gov
Cl-QTP-4F (dibenzo[f,h]quinoxaline deriv.)-6.06-3.842.22 nih.gov
Br-QTP-4F (dibenzo[f,h]quinoxaline deriv.)-6.05-3.842.21 nih.gov
11-Chloro-12(methylsulfanyl)quinoxaline (in vacuum)-6.8335-0.61776.2158 sciensage.info

This table is for illustrative purposes and combines data from different theoretical studies on various quinoxaline derivatives. Computational methods and basis sets may vary between sources.

Excitons—bound states of an electron and an electron hole—are central to the function of optoelectronic devices. Understanding their behavior, particularly the dynamics of triplet excitons, is crucial for designing efficient materials for OLEDs and photon upconversion systems. nih.govworktribe.com Triplet excitons have longer lifetimes than singlets, allowing them to diffuse over significant distances within a material. However, this diffusion can also lead to quenching at defect sites or through triplet-triplet annihilation (TTA), a process that can be either desirable (for upconversion) or detrimental (for phosphorescent OLEDs). worktribe.comnih.gov

Computational methods, including Monte-Carlo simulations, are employed to model triplet exciton (B1674681) diffusion. nih.govworktribe.com These simulations can help decouple the diffusion and annihilation processes and predict how they are affected by the material's molecular structure and solid-state packing. nih.gov A key factor governing exciton diffusion is the degree of molecular orbital overlap between adjacent molecules. nih.gov Quantum chemical calculations have shown that by designing molecules with small HOMO-HOMO overlap, it is possible to suppress triplet exciton diffusion, thereby preventing quenching and enabling persistent room-temperature phosphorescence. nih.gov In the context of dibenzo[f,h]quinoxaline systems, theoretical studies can predict how modifications, such as the introduction of bulky side groups, might alter intermolecular packing and thus influence exciton transport properties, guiding the design of materials with optimized photophysical characteristics.

Mechanistic Investigations of Chemical Reactions and Transformations

Theoretical chemistry provides deep insights into the mechanisms of chemical reactions involving quinoxaline derivatives. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways, elucidating how transformations occur at a molecular level. researchgate.net

The most common synthesis of quinoxalines involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.org DFT calculations can model this process to understand its kinetics and thermodynamics. Furthermore, theoretical studies are vital for investigating novel reaction mechanisms. For example, detailed mechanistic studies have been used to differentiate new synthetic pathways from previously accepted mechanisms. researchgate.net Computational analysis can also predict the regioselectivity and reactivity of the dibenzo[f,h]quinoxaline core towards various reagents, such as in nitration, oxidation, or nucleophilic substitution reactions. sapub.org By calculating parameters like Fukui functions and mapping the molecular electrostatic potential (MEP), specific reactive sites for electrophilic or nucleophilic attack can be identified, guiding synthetic efforts to create new functionalized derivatives. researchgate.net

Interfacial Interactions in Hybrid Materials: A Theoretical Perspective

The performance of organic electronic devices often depends critically on the interactions occurring at the interfaces between different materials. Theoretical modeling is essential for understanding these complex interfacial phenomena at the atomic scale. Dibenzo[f,h]quinoxaline derivatives are used in hybrid materials such as bulk-heterojunction (BHJ) solar cells and dye-sensitized solar cells (DSSCs). researchgate.netacs.org

In BHJ solar cells, the interface between the electron donor and electron acceptor materials is where charge separation occurs. DFT calculations are used to model this interface, for instance, between a dibenzo[f,h]quinoxaline derivative and a fullerene acceptor like PCBM or a non-fullerene acceptor. nih.govacs.org These simulations provide information on the energy level alignment at the interface, which governs the efficiency of exciton dissociation and charge transfer. They can also predict the binding energy and geometric arrangement between the two materials. researchgate.net Similarly, in the context of corrosion inhibition, DFT can model the adsorption and binding of quinoxaline molecules on a metal surface, such as copper, revealing the nature of the protective film formed. researchgate.net These theoretical perspectives are crucial for the rational design of hybrid material systems with optimized interfacial properties for enhanced device performance.

Research on Optoelectronic Applications of 2 Methyldibenzo F,h Quinoxaline Complexes in Organic Light Emitting Diodes Oleds

Emitter Materials: Performance and Efficiency Optimization

Derivatives of the dibenzo[f,h]quinoxaline (B1580581) scaffold have been extensively developed as emitter materials in OLEDs, particularly for phosphorescent (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices. The inherent electronic properties of this molecular core, when appropriately functionalized, allow for the creation of highly efficient and color-tunable light-emitting sources. A notable example is the iridium(III) complex, bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) (Ir(MDQ)2acac), which has been utilized as a sensitizer (B1316253) in OLED applications. researchgate.net

External Quantum Efficiency (EQE) and Current Efficiency (CE) Enhancement

The primary goal in emitter design is to maximize the conversion of electrical energy into light, a metric quantified by the External Quantum Efficiency (EQE) and Current Efficiency (CE). Research has demonstrated that complexes based on the dibenzo[f,h]quinoxaline (DBQ) core can achieve significant performance milestones. For instance, red phosphorescent OLEDs using bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) as the dopant have shown high efficiencies when paired with suitable host materials. researchgate.net

In one study, an OLED employing bis(dibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) (Ir(DBQ)2(acac)) as the dopant emitter achieved a high external electroluminescent quantum efficiency of 9.5% and an energy conversion efficiency of 9.9 lm/W. researchgate.net Further advancements have been made with TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Quinoxaline-based TADF emitters have recorded EQEs exceeding 15%, with some green devices reaching as high as 28%. rsc.orgrsc.org Orange TADF emitters built on a functionalized quinoxaline (B1680401) core have demonstrated an impressive EQE of 18.4%. rsc.org

The performance of these emitters is often realized in a host-guest system. For example, red PhOLEDs based on specifically designed bipolar host materials have reached maximum EQEs of 15.07%. nih.govrsc.org The table below summarizes the performance of various OLEDs utilizing quinoxaline-based emitters.

Table 1: Performance of OLEDs with Dibenzo[f,h]quinoxaline-based Emitters

Emitter Type Host Material Max. EQE (%) Max. Luminance (cd/m²) Emission Color
Ir(DBQ)₂ (acac) (Phosphorescent) t-CmOxa 9.5 Not Reported Red
M1-hosted Red Phosphor M1 (Carbazole/Quinoxaline) 14.66 28,619 Red (594 nm)
M2-hosted Red Phosphor M2 (Carbazole/Quinoxaline) 15.07 28,818 Red (594 nm)
DMAC-TTPZ (TADF) DPEPO 15.3 36,480 Blue
Orange TADF Emitter Not Specified 18.4 Not Reported Orange

Data sourced from multiple studies. researchgate.netrsc.orgrsc.orgrsc.orgnih.govrsc.org

Strategies for Color Tuning and Emission Wavelength Modulation

The emission color of OLEDs based on dibenzo[f,h]quinoxaline derivatives can be precisely controlled through strategic molecular design. chemrxiv.orgcardiff.ac.uk The primary method involves modulating the intramolecular charge-transfer (ICT) character of the molecule by pairing the electron-accepting quinoxaline core with various electron-donating groups. nih.gov

Key strategies for color tuning include:

Varying Donor Strength: By coupling the dibenzo[f,h]quinoxaline acceptor with donors of different strengths (e.g., dimethylacridine (DMAC), phenoxazine (B87303) (PXZ)), the emission wavelength can be systematically shifted. chemrxiv.orgnih.gov For example, a series of red/NIR TADF emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor showed emission maxima ranging from 643 nm to 743 nm by altering the donor moiety. chemrxiv.orgnih.gov

Adjusting Molecular Torsion: The torsion angle between the donor and acceptor units influences the degree of orbital overlap and the energy of the excited state. Changing the donor from carbazole (B46965) to more twisted structures like DMAC can tune the emission from normal fluorescence to TADF. nih.gov

Extending π-Conjugation: Increasing the conjugation length of the molecule generally leads to a red-shift in emission. researchgate.net Conversely, introducing structural features that localize the HOMO orbital on a smaller π-conjugated fragment, such as adding nitrogen atoms to a fused ring system, can induce a blue-shift. rsc.org

Ligand Modification in Complexes: In phosphorescent metal complexes like those of Iridium(III), modifying the cyclometalating ligand attached to the metal center allows for fine-tuning of the emission color across the visible spectrum, from yellow to deep-red. cardiff.ac.uk

These strategies have enabled the development of a full spectrum of emitters, from deep blue to near-infrared, demonstrating the versatility of the quinoxaline scaffold. nih.govrsc.org

Host Materials: Design and Functionality in OLEDs

Derivatives of dibenzo[f,h]quinoxaline are not only effective emitters but also serve as excellent host materials in phosphorescent and TADF OLEDs. nih.govrsc.org A host material's primary function is to disperse the emitter guest molecules, facilitate charge transport, and enable efficient energy transfer to the guest. noctiluca.eu

Host-Guest Doping Strategies and Exciton (B1674681) Management

The performance of an OLED is critically dependent on the interactions within the host-guest system in the emissive layer (EML). rsc.org Dibenzo[f,h]quinoxaline-based hosts are often designed as bipolar materials, meaning they possess both electron- and hole-transporting capabilities. nih.govrsc.org This is typically achieved by combining the electron-deficient quinoxaline unit with an electron-rich moiety like carbazole. nih.govrsc.org

Bipolar hosts promote a balanced distribution of charge carriers within the EML, ensuring that the recombination zone where excitons are formed is wide and centered on the guest molecules. researchgate.net This balanced charge injection and transport minimizes exciton quenching at the EML interfaces and leads to higher device efficiency and stability. nih.govrsc.org For instance, red PhOLEDs using bipolar carbazole/diphenylquinoxaline hosts achieved high EQEs of around 15% by ensuring efficient energy transfer and charge balance. nih.govrsc.org

Exciton management also involves ensuring that the triplet energy (ET) of the host is higher than that of the phosphorescent or TADF guest. This prevents the back-transfer of energy from the guest to the host, which would otherwise quench the emission. researchgate.net

Impact of Host Material Properties on Device Performance

Key properties and their impact include:

Triplet Energy (ET): As mentioned, a high triplet energy level is crucial for hosting phosphorescent and TADF emitters to ensure efficient and confined energy transfer to the dopant. researchgate.netnoctiluca.eu Hosts with high ET, such as m-TFBFCz (2.75 eV), have enabled red PhOLEDs with very high quantum efficiencies. researchgate.net

Carrier Mobility: Balanced electron and hole mobility in a bipolar host is essential for efficient charge recombination within the emissive layer. nih.govrsc.org Unbalanced transport can lead to charge accumulation at interfaces, causing efficiency roll-off and reduced device lifetime.

Thermal Stability: High thermal and morphological stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is vital for the operational longevity of the OLED. noctiluca.eugoogle.com Quinoxaline derivatives generally exhibit excellent thermal stability, making them suitable for robust device applications. google.com

Host-Guest Energy Level Alignment: Favorable alignment of the HOMO and LUMO energy levels between the host and guest facilitates efficient charge injection and energy transfer, which is a prerequisite for achieving high EQE. rsc.org

The table below details the properties of two bipolar host materials based on a diphenylquinoxaline acceptor.

Table 2: Properties of Bipolar Quinoxaline-Based Host Materials

Host Material Tg (°C) Td (°C, 5% loss) Triplet Energy (ET, eV) Application
M1 134 473 2.41 Red PhOLED

Data sourced from a study on rational design of quinoxaline-based hosts. nih.govrsc.org

Advanced Device Architectures and Interfacial Engineering

The integration of this compound and its derivatives into advanced OLED structures is key to pushing performance boundaries. This involves optimizing the entire device stack, from the electrodes to the interfacial layers, to enhance light outcoupling, improve charge balance, and increase stability.

One area of innovation is the simplification of the device stack. For example, by using a host material with inherent hole-blocking capabilities, it is possible to fabricate high-efficiency OLEDs without a dedicated hole-blocking layer (HBL) like BCP (bathocuproine), which can simplify manufacturing and reduce costs. researchgate.net

Interfacial engineering plays a crucial role in managing charge injection and preventing exciton quenching. The choice of materials adjacent to the emissive layer, such as electron-blocking layers (EBLs) and hole-transporting layers (HTLs), must be carefully considered to ensure seamless energy level alignment.

Furthermore, the morphology of the emissive layer itself is critical. In host-guest systems, preventing the aggregation of guest molecules is essential, as aggregation can lead to self-quenching and the appearance of undesirable, lower-energy emission bands. rsc.org Introducing bulky substituents onto the quinoxaline scaffold is a common strategy to suppress molecular aggregation and maintain high fluorescence efficiency, even at higher doping concentrations. rsc.org Advanced architectures like tandem OLEDs, which stack multiple emitting units, have also been explored to increase current efficiency and device lifetime, though specific examples involving this compound are less common in the reviewed literature. researchgate.net

Compound Names Table

Abbreviation / Trivial NameChemical Name
This compoundThis compound
Ir(MDQ)₂acacbis(this compound)(acetylacetonate)iridium(III)
DBQDibenzo[f,h]quinoxaline
Ir(DBQ)₂acacbis(dibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III)
Ir(piq)₂acacbis(1-phenylisoquinoline)(acetylacetonate)iridium(III)
M13-(2,3-diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole
M23-(4-(2,3-diphenylquinoxalin-6-yl)phenyl)-9-phenyl-9H-carbazole
DMAC-TTPZN/A (Acronym for a complex TADF molecule)
2DPyPh-Qz10-(4-(2-(3,5-di(pyridin-2-yl)phenyl)quinazolin-4-yl)phenyl)-10H-phenoxazine
DMAC9,9-dimethyl-9,10-dihydroacridine
PXZPhenoxazine
BCPBathocuproine
CBP4,4′-Bis(N-carbazolyl)-1,1′-biphenyl
DPEPOBis[2-(diphenylphosphino)phenyl] ether oxide
m-TFBFCzN/A (Acronym for a complex host material)
t-CmOxaN/A (Acronym for a complex host material)

Hybrid White OLEDs and Exciton Harvesting

The creation of high-quality white light from OLEDs (WOLEDs) is a critical objective for solid-state lighting. Hybrid WOLEDs, which combine fluorescent blue emitters with phosphorescent emitters for other colors, are a promising approach to achieve both high efficiency and long operational stability. In this context, Ir(MDQ)2(acac) serves as an effective red-emitting phosphorescent dopant.

In a hybrid WOLED structure, the efficient harvesting of all electrically generated excitons (25% singlets and 75% triplets) is paramount. The blue fluorescent emitter utilizes the singlet excitons, while the phosphorescent dopants, such as Ir(MDQ)2(acac), are intended to capture the triplet excitons. The energy transfer from a host material to the dopant is a critical process. For instance, in a system with a green phosphorescent emitter like Ir(ppy)2(acac) and a red-emitting one like Ir(MDQ)2(acac), the triplet excitons can be trapped by the emitter molecules. davidlu.net The lifetime of triplet excitons on Ir(MDQ)2(acac) has been measured to be approximately 2.13 ± 0.19 µs. davidlu.net

The design of the emissive layer (EML) is crucial for managing exciton distribution. One study demonstrated a WOLED architecture where the recombination of charge carriers was designed to occur in different zones to produce balanced white light. davidlu.net By carefully controlling the thickness of the electron transport layer (ETL), the position of the recombination zone can be tuned, thereby optimizing the emission from the different dopants, including the red emission from Ir(MDQ)2(acac). davidlu.net

The table below summarizes the triplet exciton lifetime and triplet-triplet annihilation (TTA) rate constant for Ir(MDQ)2(acac) in an mCP host.

EmitterHostTriplet Exciton Lifetime (τ)TTA Rate Constant (kTT)
Ir(MDQ)2(acac)mCP2.13 ± 0.19 µs0.6 ± 0.2 × 10-12 cm3 s-1
Data sourced from a study on locking excitons in two-dimensional emitting layers. davidlu.net

Interlayer Effects on Exciton Recombination and Transport

The performance of an OLED is significantly influenced by the interfaces between its various organic layers. The choice of a host material for the phosphorescent dopant is a critical factor that affects both charge transport and the location of the exciton recombination zone.

The energy level alignment between the host and the dopant, such as Ir(MDQ)2(acac), dictates the mechanism of charge trapping and energy transfer. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the host material relative to those of the dopant determine whether the dopant acts as a trap for holes, electrons, or both. For example, the HOMO energy level difference between the host material mCP and Ir(MDQ)2(acac) is 0.75 eV, which can lead to charge trapping by the emitter. davidlu.net

The location of the recombination zone within the EML can be influenced by the charge-transporting properties of the host and the applied voltage. Studies have shown that by inserting a sensing layer at different positions within the emission layer, the distribution of excitons can be mapped. researchgate.net In devices containing Ir(MDQ)2(acac), the recombination zone can be confined to a narrow region, and its position may shift with increasing voltage, affecting the color stability and efficiency of the device. researchgate.netresearchgate.net The use of mixed host systems or specific interlayer materials can help to control the recombination zone and ensure that it remains within the intended emissive layer, thereby maximizing the efficiency of the dopant. nih.gov

The orientation of the emitter molecules at the host-dopant interface also plays a role. Studies on various iridium complexes, including Ir(MDQ)2(acac), have shown that these molecules can adopt a preferential orientation when doped into a host matrix. This orientation can affect the out-coupling of light from the device.

The following table presents the performance of red OLEDs using Ir(MDQ)2(acac) with different host materials, illustrating the impact of the host on device efficiency.

Host MaterialDopantMaximum External Quantum Efficiency (EQE)
NPD/B3PYMPMIr(MDQ)2(acac)~20%
Data compiled from a presentation on OLED materials. nih.gov

Degradation Mechanisms and Stability Enhancement in OLEDs

The operational lifetime of OLEDs is a critical factor for their commercial viability. The degradation of phosphorescent OLEDs, including those utilizing Ir(MDQ)2(acac), is a complex issue with multiple contributing factors.

One of the primary degradation pathways in phosphorescent OLEDs is related to the stability of the materials in their excited states and the interaction of excitons with charge carriers (polarons). Triplet-triplet annihilation (TTA), where two triplet excitons interact to produce one higher-energy singlet exciton, can lead to energy being lost or even causing chemical bond dissociation in the host or dopant molecules. The rate constant for TTA for Ir(MDQ)2(acac) has been reported, providing insight into this potential degradation channel. davidlu.net

The intrinsic chemical stability of the emitter molecule itself is also crucial. While specific studies on the photodegradation of Ir(MDQ)2(acac) are not widely available, research on similar iridium complexes provides valuable insights. Degradation can be accelerated by factors such as the presence of oxygen and moisture, as well as the influence of certain solvents used during fabrication.

To enhance the stability of OLEDs containing Ir(MDQ)2(acac), several strategies can be employed. A key approach is the careful selection of host materials that not only have appropriate energy levels for efficient energy transfer but are also electrochemically stable. Using host materials with high triplet energies can help to confine the excitons on the dopant and prevent energy back-transfer, which could lead to host degradation.

Furthermore, device architecture plays a significant role in stability. By optimizing the thickness of the various layers, the recombination zone can be confined away from the charge transport layers, reducing the interaction of excitons with interfaces where quenching can occur. davidlu.net Ensuring a balanced injection of holes and electrons into the emissive layer is also critical to prevent the accumulation of one type of charge carrier, which can lead to the formation of unstable ionic species of the emitter and subsequent degradation. The use of specific interlayer materials, such as exciton-blocking layers, can further enhance device stability by preventing excitons from diffusing out of the emissive layer.

The stability of deep-red OLEDs has been shown to be highly dependent on the host material and the specific iridium complex used. nih.gov Devices fabricated with stable host materials and optimized layer structures have demonstrated stable electroluminescent spectra with minimal color shift as the current density is increased. nih.gov

Table of Mentioned Chemical Compounds

AbbreviationFull Chemical Name
Ir(MDQ)2(acac)Bis(this compound)(acetylacetonate)iridium(III)
Ir(ppy)2(acac)Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
mCP1,3-Bis(N-carbazolyl)benzene
NPDN,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine
B3PYMPM4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine

Exploration of 2 Methyldibenzo F,h Quinoxaline and Its Derivatives in Biological Research

Antifungal Activity and Efficacy against Fungal Pathogens

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of new antifungal agents. Quinoxaline (B1680401) derivatives have shown promise in this area, exhibiting a broad spectrum of antimicrobial activity.

Susceptibility Studies against Candida and Aspergillus Species

Recent studies have highlighted the potential of 2-Methyldibenzo[f,h]quinoxaline as an antifungal agent. Specifically, its efficacy against certain species of the opportunistic yeast Candida has been demonstrated. A study investigating the antifungal properties of various quinoxaline compounds revealed that this compound exhibited notable activity against Candida glabrata and Candida krusei. bahrainmedicalbulletin.com These species are of significant clinical concern due to their intrinsic or acquired resistance to commonly used antifungal drugs.

The antifungal activity of this compound was determined using the broth microdilution method, which provides quantitative measures of susceptibility. The results from this study are summarized in the table below.

CompoundFungal SpeciesActivity
This compoundCandida glabrata MMX 7285Notable
This compoundCandida krusei ATCC 6258Notable

It is important to note that while effective against these specific Candida strains, the same study found that none of the tested quinoxaline compounds, including this compound, showed activity against the tested Aspergillus strains. bahrainmedicalbulletin.com This highlights the species-specific nature of the antifungal activity of these compounds. Other quinoxaline derivatives, such as 3-hydrazinoquinoxaline-2-thiol, have also demonstrated efficacy against various Candida species, including clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov

Structure-Activity Relationships in Antifungal Applications

The antifungal activity of quinoxaline derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate the molecular features responsible for their biological effects, guiding the design of more potent and selective compounds. For the broader class of quinoxaline derivatives, several structural modifications have been shown to influence their antifungal efficacy.

For instance, the introduction of different substituent groups on the quinoxaline ring can significantly impact activity. While specific SAR studies on this compound are not extensively detailed in the available literature, general principles for quinoxaline derivatives can be inferred. The nature and position of substituents can affect the compound's lipophilicity, electronic properties, and steric interactions with its biological target.

In other quinoxaline series, the presence of electron-withdrawing or electron-donating groups has been shown to modulate antifungal potency. For example, in a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, substitutions on the phenyl ring led to varying degrees of activity against the fungus Rhizoctonia solani. Similarly, for other classes of antifungal compounds, modifications to different parts of the molecule have been shown to be critical for activity. For example, in a series of coruscanone A analogs, the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety was identified as the key pharmacophore for antifungal activity. nih.gov

Applications in Advanced Bioimaging and Cellular Tracking

Beyond their therapeutic potential, the fluorescent properties of certain quinoxaline derivatives make them attractive candidates for applications in advanced bioimaging. The ability to visualize cellular and subcellular structures and processes in real-time is a cornerstone of modern biological research.

Development of Fluorescent Probes for Stem Cell Tracking

While there is no direct evidence in the searched literature of this compound being used for stem cell tracking, the broader class of quinoxaline derivatives has been explored for the development of fluorescent probes. nih.gov The rigid, planar structure of the dibenzoquinoxaline core is conducive to fluorescence. The development of fluorescent probes for tracking stem cells is a rapidly advancing field, as it allows for the monitoring of cell fate and integration in regenerative medicine.

Genetically encoded fluorescent probes and synthetic dyes are the two main tools used for this purpose. nih.gov The ideal fluorescent probe for stem cell tracking should be bright, photostable, and biocompatible, with minimal impact on cell function. Researchers have successfully used various fluorescent probes to track the differentiation of induced pluripotent stem cells (iPSCs) into neurons, for example. bahrainmedicalbulletin.comresearchgate.net

One- and Two-Photon Imaging Capabilities

Fluorescence microscopy techniques, including one-photon and two-photon excitation microscopy, are powerful tools for visualizing fluorescently labeled cells. Two-photon microscopy (TPM) offers several advantages for imaging in living tissues, including increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning. nih.govsemanticscholar.org

While specific one- or two-photon absorption data for this compound is not available in the provided search results, other quinoxaline-based compounds have been investigated as two-photon probes. nih.gov For a compound to be an effective two-photon probe, it needs to have a significant two-photon absorption cross-section. The design of such probes often involves creating molecules with a D-π-A (donor-pi-acceptor) structure to enhance their two-photon absorption properties. The development of quinoxaline-based photosensitizers has demonstrated their potential for both one- and two-photon excited bioimaging. nih.gov

Biocompatibility and Photostability in Biological Environments

A critical requirement for any fluorescent probe used in live-cell imaging is biocompatibility and photostability. The probe should not be toxic to the cells or interfere with their normal physiological processes. Furthermore, it must be resistant to photobleaching, the light-induced destruction of the fluorophore, to allow for long-term imaging.

While specific data on the biocompatibility and photostability of this compound as a fluorescent probe is not available, studies on other quinoxaline-based probes have addressed these aspects. For instance, novel ruthenium(II) complexes based on a substituted benzo[g]quinoxaline (B1338093) have been shown to be biocompatible and have been used for photodynamic therapy in cancer stem cells. nih.gov The photostability of a probe is crucial for obtaining high-quality images over extended periods. Research on benzoxazole-based two-photon absorption chromophores has demonstrated good photostability in cell imaging experiments. These findings suggest that the quinoxaline scaffold can be incorporated into biocompatible and photostable probes suitable for biological imaging.

Investigation of Anticancer Potential and Radiosensitization

The exploration of novel compounds that can enhance the efficacy of radiation therapy is a significant area of cancer research. The iridium(III) complex of this compound, Ir(MDQ)2(acac), has demonstrated notable potential as both an anticancer agent and a radiosensitizer, particularly in lung cancer cells. nih.gov

Studies have shown that Ir(MDQ)2(acac) exhibits potent anticancer effects. nih.gov The cytotoxic activity of this complex has been evaluated against various cancer cell lines, revealing its ability to inhibit cell proliferation. The lipophilic nature of the bis(this compound) ligand is believed to facilitate the cellular uptake of the iridium complex, contributing to its cytotoxic effects. nih.gov

Interactive Table: Cytotoxic Effects of Ir(MDQ)2(acac) on Lung Cancer Cells

Cell Line Treatment Key Findings Reference
Lung Cancer Cells Ir(MDQ)2(acac) Potent anticancer effects, inhibition of cell proliferation. nih.gov

The efficacy of Ir(MDQ)2(acac) as a radiosensitizer stems from its multifaceted mechanism of action, which amplifies the cell-killing effects of ionizing radiation. nih.gov Research has elucidated that the complex enhances radiation-induced cytotoxicity through several key pathways:

Induction of Apoptosis: Ir(MDQ)2(acac) has been found to significantly increase apoptosis (programmed cell death) in irradiated lung cancer cells. nih.gov This process is crucial for eliminating cancerous cells. The mechanism involves the activation of the mitochondrial apoptosis pathway. nih.gov

Cell Cycle Arrest: The complex contributes to the arrest of the cell cycle at the G2/M phase in conjunction with radiation, preventing cancer cells from dividing and proliferating. nih.gov

Inhibition of Cell Migration and Invasion: A critical aspect of cancer progression is the ability of cells to migrate and invade surrounding tissues. Ir(MDQ)2(acac) has been shown to inhibit these processes in lung cancer cells when combined with radiation. nih.gov

Generation of Reactive Oxygen Species (ROS): A key element of its radiosensitizing effect is the promotion of intracellular reactive oxygen species (ROS) production. nih.gov ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, leading to cell death. The increased ROS levels induced by the iridium complex exacerbate the oxidative stress caused by radiation, thereby enhancing its therapeutic effect. The generation of ROS is often linked to mitochondrial dysfunction, a central event in the apoptotic process initiated by the complex. researchgate.net

The collective impact of these mechanisms underscores the potential of the this compound ligand, within an iridium complex, to serve as a promising radiosensitizer for cancer therapy. nih.gov

Antimicrobial Photodynamic Therapy (APDT) Applications

As of the current available research, there is no specific information or studies on the application of this compound or its derivatives in antimicrobial photodynamic therapy (APDT), including OLED-based APDT. While quinoxaline derivatives, in general, have been investigated for various biological activities, including antimicrobial properties, the specific use of this compound in the context of APDT remains an unexplored area. rsc.org

There is no available data to support the use of this compound in OLED-based APDT for bacterial infections.

There is no available data detailing the mechanism of reactive oxygen species generation by this compound in the context of APDT.

Future Directions and Emerging Research Avenues for 2 Methyldibenzo F,h Quinoxaline

Development of Novel Derivatives with Enhanced Properties

The core structure of 2-Methyldibenzo[f,h]quinoxaline offers numerous sites for chemical modification, providing a fertile ground for synthesizing novel derivatives with tailored properties. Future research will likely focus on strategic functionalization to enhance its electronic, optical, and biological characteristics.

One promising direction is the synthesis of derivatives for organic electronics. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, which is critical for optimizing charge injection and transport in organic light-emitting diodes (OLEDs). The synthesis of novel quinoxaline (B1680401) derivatives has been a subject of extensive research, with various methods being developed to create compounds with specific functionalities. nih.govtsijournals.com The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a commonly used method for synthesizing quinoxaline analogues. nih.gov

Furthermore, creating derivatives with enhanced biological activity is another significant research avenue. The quinoxaline moiety is a well-known pharmacophore, exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netsapub.orgmdpi.com By introducing various substituents to the this compound backbone, researchers can aim to develop new therapeutic agents with improved potency and selectivity. For example, the synthesis of quinoxaline-1,4-di-N-oxide derivatives has shown promise in inhibiting M. tuberculosis. mdpi.com

Integration into Next-Generation Optoelectronic Devices

The inherent photophysical properties of the dibenzo[f,h]quinoxaline (B1580581) scaffold make it a compelling candidate for use in next-generation optoelectronic devices, particularly in OLEDs. Research has already demonstrated the use of quinoxaline derivatives as host materials, emitters, and electron transport layers in OLEDs. researchgate.netresearchgate.netgoogle.com

Future work on this compound will likely involve its incorporation, and that of its newly developed derivatives, into advanced OLED architectures. For example, iridium(III)bis(this compound)(acetylacetonate) has been studied as a red phosphorescent emitter in OLEDs. researchgate.net The development of host materials based on carbazole (B46965) and quinazoline (B50416) derivatives for red phosphorescent OLEDs has shown high efficiency and brightness. researchgate.net

Derivatives of dibenzo[f,h]furo[2,3-b]quinoxaline have been investigated as deep blue fluorescent materials for OLEDs, achieving pure blue emission. rsc.org Similarly, a 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitter has been applied in TADF-sensitized fluorescence OLEDs, demonstrating high external quantum efficiency. rsc.org The strategic design of this compound derivatives could lead to materials with high triplet energy, making them suitable as hosts for phosphorescent emitters or as thermally activated delayed fluorescence (TADF) emitters themselves.

Table 1: Performance of Related Quinoxaline Derivatives in OLEDs

Derivative Type Role in OLED Emission Color Max. External Quantum Efficiency (EQE) Reference
Iridium(III)bis(this compound)(acetylacetonate) Red Phosphorescent Emitter Red Not specified researchgate.net
Carbazole and quinazoline derivatives Host for Red Phosphorescent OLEDs Red Not specified researchgate.net
Dibenzo[f,h]furo[2,3-b]quinoxaline derivative (dP-diBFQ) Dopant Emitter Pure Blue 2.63% rsc.org

This table is interactive. Click on the headers to sort the data.

Advanced Mechanistic Studies in Biological Systems

While the broader class of quinoxaline derivatives is known for its diverse biological activities, detailed mechanistic studies on this compound and its specific derivatives are largely unexplored. researchgate.netsapub.org Future research should focus on elucidating the mechanisms of action by which these compounds exert their biological effects. Quinoxaline derivatives have been reported to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities. nih.govmdpi.com

Advanced techniques such as molecular docking, transcriptomics, and proteomics can be employed to identify the specific cellular targets and pathways modulated by these compounds. For instance, some quinoxaline derivatives have been found to act as DNA binding agents, which could be the basis for their anticancer properties. sapub.org Understanding these mechanisms is crucial for the rational design of more effective and less toxic therapeutic agents.

A procedure for the assay of methylglyoxal (B44143) in biological systems involves its derivatization with 1,2-diamino-4,5-dimethoxybenzene to form 6,7-dimethoxy-2-methylquinoxaline, which can then be analyzed by HPLC. nih.gov This highlights the potential of methylquinoxaline structures in analytical methods for biological systems.

Multifunctional Materials Design

A particularly exciting future direction is the design of multifunctional materials based on the this compound scaffold. This involves creating single molecules or materials that possess multiple desirable properties, such as combined electronic, optical, and biological functions.

For example, a derivative of this compound could be designed to be both an efficient emitter in an OLED and a potent antimicrobial agent. Such a material could find applications in self-sterilizing displays for medical devices or public spaces. The development of materials with amplified spontaneous emission (ASE) properties from researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-g]quinoxaline (TDQ) derivatives also points towards the potential for creating novel laser materials. rsc.org

The synthesis of such multifunctional materials would require a deep understanding of structure-property relationships and the ability to precisely tune the molecular architecture. This interdisciplinary approach, combining organic synthesis, materials science, and biology, will be key to realizing the full potential of this compound and its derivatives in a wide range of advanced applications.

Q & A

Q. What methodologies are employed to study the neuroprotective mechanisms of quinoxaline derivatives?

  • In vitro models (e.g., glutamate-induced neuronal toxicity) combined with in vivo ischemia-reperfusion assays validate efficacy. Radioligand binding assays (e.g., [³H]CNQX displacement) quantify affinity for AMPA receptors, while immunohistochemistry tracks neuroinflammatory markers post-treatment .

Data Contradiction Analysis

  • Synthesis Yields : Discrepancies in yields between traditional (60–70%) and microwave-assisted methods (85–90%) underscore the role of reaction kinetics and energy transfer efficiency .
  • Biological Activity : Variability in antitumor IC₅₀ values (e.g., 2–50 μM across studies) may arise from cell line specificity or differences in derivative functionalization (e.g., sulfonamide vs. triazole hybrids) .

Methodological Recommendations

  • Prioritize time-resolved spectroscopy for studying charge dynamics in optoelectronic applications .
  • Use cryopreservation protocols to stabilize reactive intermediates during green synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.